molecular formula C23H19N3O3S B11088638 N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B11088638
M. Wt: 417.5 g/mol
InChI Key: FMCMZAQSJJWKIF-UHFFFAOYSA-N
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Description

Compound I , is a synthetic organic compound with the following chemical formula:

C19H25ClN2O2\text{C}_{19}\text{H}_{25}\text{ClN}_2\text{O}_2 C19​H25​ClN2​O2​

It features a benzyl ether group, a quinazolinone ring, and an acetamide moiety. The compound’s structure combines aromatic and heterocyclic components, making it intriguing for various applications.

Preparation Methods

a. Synthetic Routes: The synthesis of Compound I involves several steps. One common approach includes the following reactions:

    Benzylation of Phenol: The phenol group undergoes benzylation using benzyl chloride or benzyl bromide to introduce the benzyloxy substituent.

    Quinazolinone Formation: The reaction of 2-aminobenzaldehyde with thiourea yields the quinazolinone ring.

    Amidation: The final step involves amidation of the quinazolinone with diethylamine and acetic anhydride to form Compound I.

b. Industrial Production: While Compound I is not produced on an industrial scale, it serves as a valuable intermediate in pharmaceutical research and development.

Chemical Reactions Analysis

Compound I exhibits various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.

    Reduction: Reduction of the quinazolinone ring may yield a tetrahydroquinazoline derivative.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are commonly employed.

Scientific Research Applications

a. Medicinal Chemistry:

    Anticancer Research: Researchers explore Compound I’s potential as an anticancer agent due to its unique structure and reactivity.

    Kinase Inhibition: It may inhibit specific kinases involved in cell signaling pathways.

b. Biological Studies:

    Cell-Based Assays: Compound I is used to investigate cellular responses and pathways.

    Target Identification: Researchers study its interactions with cellular proteins.

c. Industry:

    Pharmaceutical Intermediates: Compound I serves as a building block for drug development.

    Custom Synthesis: It finds applications in custom synthesis for specialized compounds.

Mechanism of Action

The exact mechanism remains under investigation, but it likely involves interactions with cellular targets related to kinase activity, gene expression, or apoptosis pathways.

Comparison with Similar Compounds

Compound I’s uniqueness lies in its combination of benzyl ether and quinazolinone motifs. Similar compounds include 4-(benzyloxy)phenol (CAS: 103-16-2), which lacks the quinazolinone ring but shares the benzyl ether group .

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H19N3O3S/c27-21(15-30-23-25-20-9-5-4-8-19(20)22(28)26-23)24-17-10-12-18(13-11-17)29-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)(H,25,26,28)

InChI Key

FMCMZAQSJJWKIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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